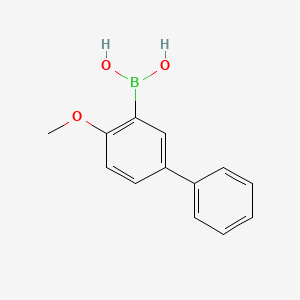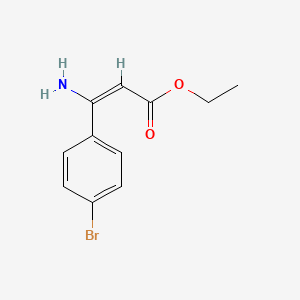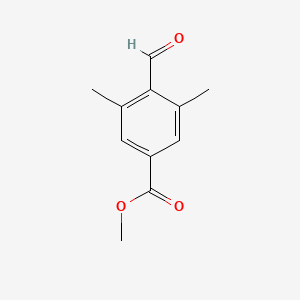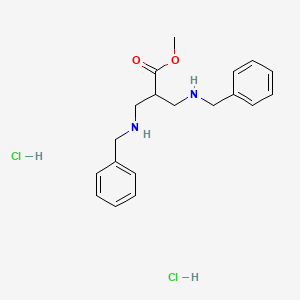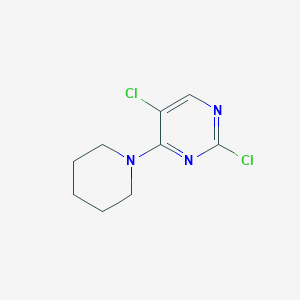![molecular formula C13H20N2O3 B13981018 1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate CAS No. 257937-09-0](/img/structure/B13981018.png)
1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a hydroxypropyl group, and a carbamic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 4-pyridylcarbamic acid with 2-hydroxypropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include piperidine derivatives.
Substitution: Products may include various substituted carbamates.
科学的研究の応用
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-hydroxypropyl)carbamic acid tert-butyl ester
- N-(2-hydroxyethyl)carbamic acid tert-butyl ester
- N-(4-pyridyl)carbamic acid tert-butyl ester
Uniqueness
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a hydroxypropyl group and a pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
特性
CAS番号 |
257937-09-0 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
tert-butyl N-[3-(2-hydroxypropyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-9(16)7-10-8-14-6-5-11(10)15-12(17)18-13(2,3)4/h5-6,8-9,16H,7H2,1-4H3,(H,14,15,17) |
InChIキー |
KFDMGCPJARZXHE-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=CN=C1)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


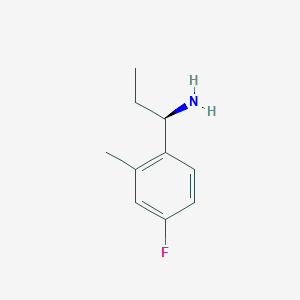
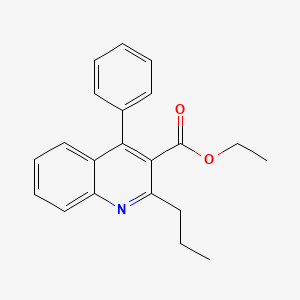

![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)

![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
